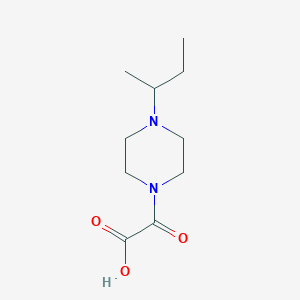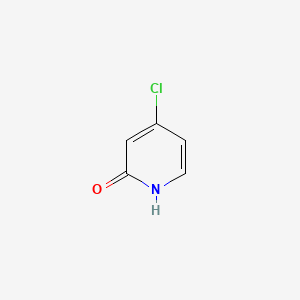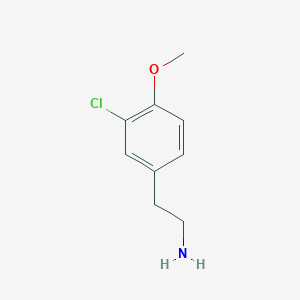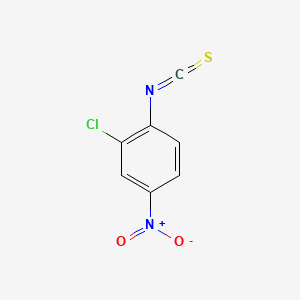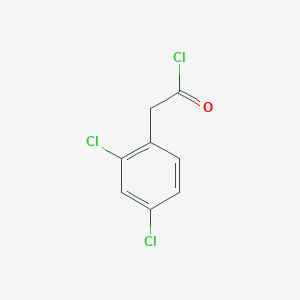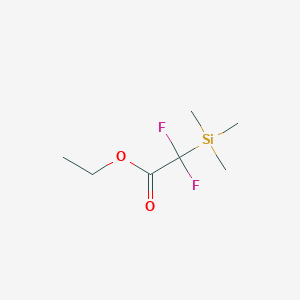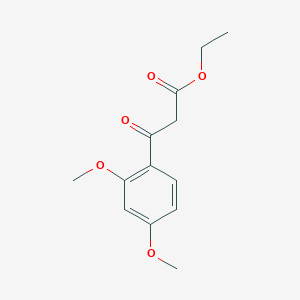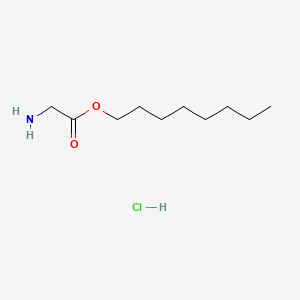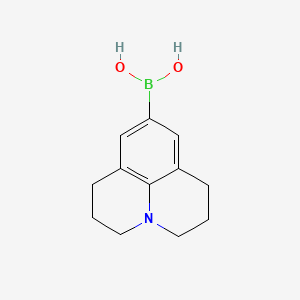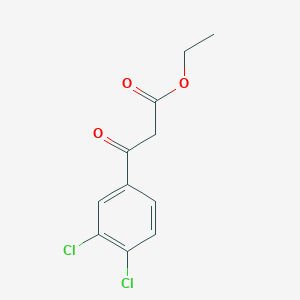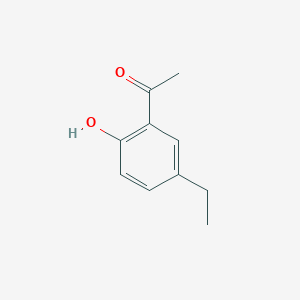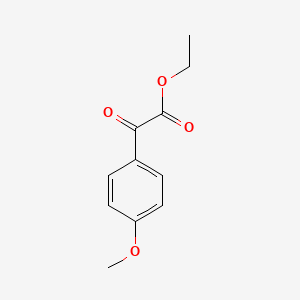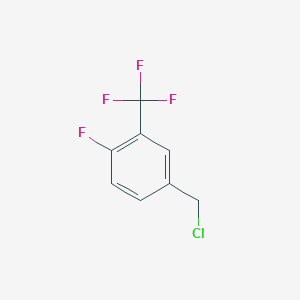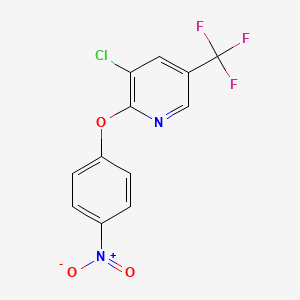
2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine
Overview
Description
The compound “2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine” is a complex organic molecule that contains a pyridine ring, a nitro group, a chloro group, and a trifluoromethyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a nitro group attached to a phenyl ring, a chloro group, and a trifluoromethyl group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, the chloro group, and the trifluoromethyl group . These groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a nitro group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Efficient Synthesis and Chemical Intermediates
One application involves its role in synthesizing 4-substituted 7-azaindole derivatives, where compounds like 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine are utilized as building blocks for nucleophilic displacement, indicating the potential of related compounds in creating valuable chemical intermediates (Figueroa‐Pérez et al., 2006).
Material Science and Engineering
Research on novel polyimides derived from pyridine-containing dianhydride monomers, synthesized through nitro displacement reactions, showcases the compound's significance in the development of new materials with high thermal stability, good solubility, and excellent mechanical properties. This work exemplifies the compound's utility in enhancing the performance of polymeric materials (Wang et al., 2006).
Environmental and Biological Studies
Although the direct application of "2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine" in biological studies is not highlighted, related research investigates the environmental exposure to various pesticides, including organophosphorus and pyrethroid compounds. These studies are crucial for understanding the impact of chemical exposure on public health, especially in children, and could inform on the safety and environmental implications of related chemicals (Babina et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. Compounds containing nitro groups can be potentially explosive and should be handled with care . Additionally, compounds containing chloro and trifluoromethyl groups could potentially be harmful if inhaled, ingested, or come into contact with skin .
Future Directions
The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, it could be interesting to study its potential uses in medicinal chemistry, given the presence of a pyridine ring, which is a common motif in many pharmaceuticals .
properties
IUPAC Name |
3-chloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17-11(10)21-9-3-1-8(2-4-9)18(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDMDMPOBVPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379674 | |
| Record name | 2-(4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine | |
CAS RN |
91618-22-3 | |
| Record name | 2-(4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

